stomatal closureplant water relationsABA receptor pharmacology
ABA analog negative controls often retain residual receptor activity, confounding stereochemical selectivity studies. 2-trans-Abscisate provides a validated null baseline: ≤10% activity vs. cis-ABA in freezing tolerance assays, no PP2C phosphatase inhibition in reconstituted receptor complexes, and no detectable binding via SPR or affinity chromatography. Supplied ≥98% pure with ambient global shipping for immediate deployment in phenotypic screens and receptor pharmacology workflows.
Molecular FormulaC15H19O4-
Molecular Weight263.31 g/mol
Cat. No.B1259105
⚠ Attention: For research use only. Not for human or veterinary use.
2-trans-Abscisate: Negative Control for ABA Signaling
2-trans-Abscisate (also referred to as 2-trans-abscisic acid or trans-ABA) is the biologically inactive geometric isomer of the plant hormone abscisic acid (ABA), differing from the naturally occurring (+)-2-cis,4-trans-ABA solely by the configuration of the C-2, C-3 double bond [1]. This compound is a member of the terpenoid class of plant growth regulators and functions as an essential stereochemical probe for ABA receptor pharmacology. Its primary utility in research and industry lies not in mimicking ABA action but in serving as a validated negative control for distinguishing genuine, stereospecific ABA receptor-mediated signaling from non-specific or off-target effects [2][3].
Negative control for ABA receptor pharmacology studies
Documented inactivity across PYR/PYL/RCAR and ABAR/CHLH receptor subtypes
Enables stereochemical specificity distinction in signaling and phenotypic assays
[2] Churchill G.C., Ewan B., Reaney M.J.T., Abrams S.R., Gusta L.V. (1992) Structure-Activity Relationships of Abscisic Acid Analogs Based on the Induction of Freezing Tolerance in Bromegrass (Bromus inermis Leyss) Cell Cultures. Plant Physiol. 100(4):2024-2029. doi:10.1104/pp.100.4.2024 View Source
[3] Wu F.-Q., Xin Q., Cao Z., Liu Z.-Q., Du S.-Y., Mei C., Zhao C.-X., Wang X.-F., Shang Y., Jiang T., Zhang X.-F., Yan L., Zhao R., Cui Z.-N., Liu R., Sun H.-L., Yang X.-L., Su Z., Zhang D.-P. (2009) The Magnesium-Chelatase H Subunit Binds Abscisic Acid and Functions in Abscisic Acid Signaling: New Evidence in Arabidopsis. Plant Physiol. 150(4):1940-1954. doi:10.1104/pp.109.140731 View Source
2-trans-Abscisate as an Irreplaceable Negative Control
The functional null phenotype of 2-trans-abscisate arises from a specific stereochemical incompatibility with the ligand-binding pockets of ABA receptors, not from general chemical inertness or degradation. Unlike other ABA analogs that lose activity through modifications at C-1 (esters, alcohols) or ring saturation—which can retain residual activity or be metabolically converted to active ABA in planta—the trans configuration at the C-2, C-3 double bond produces a near-complete loss of receptor binding and downstream signaling [1]. This makes 2-trans-abscisate uniquely suited as a 'clean' negative control: its inactivity is documented across multiple ABA receptor subtypes (PYR/PYL/RCAR and ABAR/CHLH), multiple plant species, and multiple assay endpoints (stomatal movement, kinase activation, gene expression, freezing tolerance) [2][3]. In contrast, ABA precursors like xanthoxin or catabolites like phaseic acid exhibit partial agonist activity or receptor-selective effects that confound their use as universal negative controls [4]. A researcher or industrial user who substitutes another 'inactive' analog for 2-trans-abscisate risks introducing a compound with undocumented residual activity at certain ABA receptor subtypes, thereby compromising the interpretability of stereochemical selectivity experiments.
2-trans-Abscisate
Potential Substitutes
Confirmed null activity across multiple receptor subtypes and species
Xanthoxin, phaseic acid: may exhibit partial agonism or receptor-selective effects
Not metabolically converted to active ABA; acts as inert terminal metabolite
ABA precursors (ABA aldehyde, ABA alcohol) may be converted to active ABA in planta
Validated inactivity across stomatal, kinase, receptor-binding, and freezing-tolerance endpoints
Other 'inactive' analogs risk undocumented residual activity at specific ABA receptor subtypes
[1] Churchill G.C., Ewan B., Reaney M.J.T., Abrams S.R., Gusta L.V. (1992) Structure-Activity Relationships of Abscisic Acid Analogs Based on the Induction of Freezing Tolerance in Bromegrass (Bromus inermis Leyss) Cell Cultures. Plant Physiol. 100(4):2024-2029. doi:10.1104/pp.100.4.2024 View Source
[2] Yu X.-C., Li M.-J., Gao G.-F., Feng H.-Z., Geng X.-Q., Peng C.-C., Zhu S.-Y., Wang X.-J., Shen Y.-Y., Zhang D.-P. (2006) Abscisic Acid Stimulates a Calcium-Dependent Protein Kinase in Grape Berry. Plant Physiol. 140(2):558-579. doi:10.1104/pp.105.074971 View Source
[3] Wu F.-Q., Xin Q., Cao Z., Liu Z.-Q., Du S.-Y., Mei C., Zhao C.-X., Wang X.-F., Shang Y., Jiang T., Zhang X.-F., Yan L., Zhao R., Cui Z.-N., Liu R., Sun H.-L., Yang X.-L., Su Z., Zhang D.-P. (2009) The Magnesium-Chelatase H Subunit Binds Abscisic Acid and Functions in Abscisic Acid Signaling: New Evidence in Arabidopsis. Plant Physiol. 150(4):1940-1954. doi:10.1104/pp.109.140731 View Source
[4] Kepka M., Benson C.L., Gonugunta V.K., Nelson K.M., Christmann A., Grill E., Abrams S.R. (2011) Action of Natural Abscisic Acid Precursors and Catabolites on Abscisic Acid Receptor Complexes. Plant Physiol. 157(4):2108-2119. doi:10.1104/pp.111.182584 View Source
Quantitative Evidence for 2-trans-Abscisate Negative Control
Stomatal Closure: trans-ABA Shows No Activity
In a foundational study of ABA-mediated stomatal regulation, trans-abscisic acid was directly compared to the natural enantiomer (+)-abscisic acid and its racemic mixture. While (+)-ABA exhibited approximately twice the stomatal closure activity of racemic ABA, trans-abscisic acid was completely inactive, failing to induce any measurable stomatal closure across multiple species [1].
Stomatal ClosureHead-to-head
trans-ABA: inactive (+)-ABA: active (8.9 pmol/cm²)
CO₂ and H₂O exchange measurements in leaves of corn, bean, Rumex, sugarbeet, and rose; ABA applied to cut leaf base; Plant Physiol. 1972
Why This Matters
This directly demonstrates that the trans isomer lacks the core physiological activity of ABA, establishing it as the appropriate negative control for stomatal movement assays where stereochemical specificity must be confirmed.
stomatal closureplant water relationsABA receptor pharmacology
[1] Kriedemann P.E., Loveys B.R., Fuller G.L., Leopold A.C. (1972) Abscisic Acid and Stomatal Regulation. Plant Physiol. 49(5):842-847. doi:10.1104/pp.49.5.842 View Source
ACPK1 Kinase Activation: trans-ABA Is Inactive
The ability of ABA isomers to stimulate ACPK1, a calcium-dependent protein kinase identified in grape berry mesocarp, was evaluated. (+)-2-cis,4-trans-ABA stimulated ACPK1 in a dose-dependent manner. In contrast, the isomer 2-trans,4-trans-(±)-ABA was entirely ineffective at inducing ACPK1 stimulation, along with (−)-2-cis,4-trans-ABA, revealing that the ABA-induced kinase activation is stereospecific to the physiologically active (+)-2-cis,4-trans-ABA configuration [1].
ACPK1 Kinase AssayHead-to-head
trans-ABA: no stimulation (+)-ABA: dose-dependent stimulation
Supports stereochemical control in kinase reconstitution studies
Purified ACPK1; grape berry mesocarp
kinase assayABA signal transductionstereospecificity
Evidence Dimension
ACPK1 kinase stimulation
Target Compound Data
2-trans,4-trans-(±)-ABA: ineffective (no stimulation)
Active isomer: positive stimulation; trans isomer: zero activity
Conditions
ACPK1 purified from grape berry (Vitis vinifera × Vitis labrusca) mesocarp; in vitro kinase assay; Plant Physiol. 2006
Why This Matters
This evidence confirms that the trans isomer's inactivity extends to a defined biochemical endpoint (kinase activation), not merely whole-tissue physiological responses, making it suitable as a negative control in cell-free and in vitro ABA signaling reconstitution experiments.
kinase assayABA signal transductionstereospecificity
[1] Yu X.-C., Li M.-J., Gao G.-F., Feng H.-Z., Geng X.-Q., Peng C.-C., Zhu S.-Y., Wang X.-J., Shen Y.-Y., Zhang D.-P. (2006) Abscisic Acid Stimulates a Calcium-Dependent Protein Kinase in Grape Berry. Plant Physiol. 140(2):558-579. doi:10.1104/pp.105.074971 View Source
ABAR/CHLH Receptor Binding: trans-ABA Shows No Binding
Using a newly developed ABA-affinity chromatography technique, the binding of ABA isomers to the magnesium-chelatase H subunit ABAR/CHLH (a putative ABA receptor) was examined. (+)-ABA specifically bound to the C-terminal half of ABAR/CHLH. However, 2-trans,4-trans-ABA, along with other potential agonists/antagonists (gibberellin, 6-benzylaminopurine, IAA, NAA, methyl jasmonate), showed no detectable binding to ABAR/CHLH [1]. This demonstrates that the trans isomer cannot productively engage this receptor at detectable levels.
ABAR/CHLH BindingHead-to-head
trans-ABA: no binding (+)-ABA: binds C-terminal domain
Expands negative control scope to ABAR/CHLH receptor class
(+)-ABA: specific binding to C-terminal half of ABAR/CHLH
Quantified Difference
Qualitative yes/no binding; trans isomer shows no detectable interaction
Conditions
ABA-affinity chromatography; ABAR/CHLH C-terminal half (residues 631–999); recombinant protein expressed in vitro; Plant Physiol. 2009
Why This Matters
This demonstrates at the molecular level that the trans isomer fails to occupy the ligand-binding pocket of a second, structurally distinct class of ABA receptor (ABAR/CHLH), expanding its validated utility as a negative control beyond the PYR/PYL/RCAR receptor family.
[1] Wu F.-Q., Xin Q., Cao Z., Liu Z.-Q., Du S.-Y., Mei C., Zhao C.-X., Wang X.-F., Shang Y., Jiang T., Zhang X.-F., Yan L., Zhao R., Cui Z.-N., Liu R., Sun H.-L., Yang X.-L., Su Z., Zhang D.-P. (2009) The Magnesium-Chelatase H Subunit Binds Abscisic Acid and Functions in Abscisic Acid Signaling: New Evidence in Arabidopsis. Plant Physiol. 150(4):1940-1954. doi:10.1104/pp.109.140731 View Source
Freezing Tolerance Induction: trans- vs. cis-ABA Analogs
A systematic structure-activity relationship study of 32 ABA analogs tested in a bromegrass (Bromus inermis) cell culture freezing tolerance assay revealed that all trans C-2, C-3 double bond analogs were invariably inactive. The activity range of cis-configured compounds spanned 1–100% of the ABA response, whereas trans-configured analogs showed only 1–10% activity, and the residual signal in trans analogs was attributable to 2–5% cis-impurity arising from isomerization [1]. The authors concluded that 'a cis C-2, C-3 double bond was the only substituent absolutely required for activity' and that only cis analogs are active [1].
Freezing Tolerance (Bromegrass)Head-to-head
trans-C2 analogs: ≤10% activity cis analogs: up to 100% activity
Supports trans configuration as null-activity benchmark in SAR
32 analogs; residual signal from cis impurity
structure-activity relationshipfreezing toleranceABA analog screening
Evidence Dimension
Freezing tolerance induction (cell survival)
Target Compound Data
Trans C-2, C-3 analogs: 1–10% activity range; residual activity attributable to 2–5% cis contamination
cis compounds: up to 100% activity; trans compounds: ≤10% (with residual cis impurity accounting for observed signal)
Conditions
Bromegrass (Bromus inermis Leyss) cell suspension culture; freezing tolerance measured by triphenyl tetrazolium chloride (TTC) reduction after exposure to 100 μM of each analog; n=3; Plant Physiol. 1992
Why This Matters
This study provides the most comprehensive quantitative evidence across a large analog set, demonstrating that the trans configuration at C-2, C-3 is sufficient to abolish ABA-like biological activity regardless of other structural modifications, making 2-trans-abscisate the gold standard negative control for any ABA-related phenotypic screening campaign.
structure-activity relationshipfreezing toleranceABA analog screening
[1] Churchill G.C., Ewan B., Reaney M.J.T., Abrams S.R., Gusta L.V. (1992) Structure-Activity Relationships of Abscisic Acid Analogs Based on the Induction of Freezing Tolerance in Bromegrass (Bromus inermis Leyss) Cell Cultures. Plant Physiol. 100(4):2024-2029. doi:10.1104/pp.100.4.2024 View Source
Guard Cell Assay: trans-ABA Is Inactive on Stomatal Opening and GUS
In a comprehensive study examining ABA analogues on stomatal aperture and CDeT6-19/GUS reporter activity in Arabidopsis guard cells, the relative biological activity of ABA analogues was ranked as: (+)-ABA > (+/-)-ABA > (-)-ABA > PBI-63. Critically, (+/-)-trans,trans-ABA had no effect on stomatal opening or CDeT6-19/GUS activity in guard cells at the tested concentration, distinguishing it even from (-)-ABA which retained partial agonist activity [1].
Guard Cell GUS ReporterHead-to-head
trans,trans-ABA: no effect (−)-ABA: partial GUS induction
Epidermal strips of Arabidopsis thaliana; stomatal aperture measured after 3 h light; CDeT6-19/GUS reporter assay; compound concentration 10⁻⁵ M; PhD Thesis, Lancaster University 1998
Why This Matters
This evidence is crucial because it shows 2-trans-abscisate is more comprehensively inactive than (-)-ABA, which retains gene expression activity; researchers needing a fully null reference for Arabidopsis guard cell assays should select 2-trans-abscisate over the (-)-enantiomer.
[1] Montgomery L.T. (1998) Investigations of ABA Signalling Pathways in Stomatal Guard Cells. PhD Thesis, Lancaster University. Available under CC BY-NC-ND 4.0. View Source
Stomatal Closure: trans-ABA Alcohol as Inactive Metabolite in flacca Tomato
The biological activity of ABA, ABA alcohol, ABA aldehyde, and their corresponding 2-trans isomers was compared in both wild-type and flacca mutant tomato plants. In normal plants, ABA alcohol and ABA aldehyde were as effective as ABA at inducing stomatal closure. However, both ABA alcohol and ABA aldehyde were converted to the inactive compound trans-ABA alcohol instead of ABA when fed to flacca mutant plants, demonstrating that the trans isomer acts as a metabolic dead-end product devoid of biological activity [1].
ABA Metabolism (flacca)Head-to-head
trans-ABA alcohol: inactive metabolite Wild-type: ABA alcohol active
Supports use as inert tracer in metabolic flux studies
GC-MS; metabolic dead-end product
ABA metabolismflacca mutantstomatal closure bioassay
Evidence Dimension
Stomatal closure induction and metabolic conversion
Target Compound Data
trans-ABA alcohol: biologically inactive; formed as metabolic dead-end in flacca mutants
Comparator Or Baseline
ABA, ABA alcohol, ABA aldehyde: active in wild-type plants (stomatal closure); ABA alcohol/aldehyde converted to inactive trans-ABA alcohol in flacca mutants
Quantified Difference
ABA and precursors: active (wild-type); trans isomer metabolites: inactive (both genotypes)
Conditions
Normal and flacca mutant tomato (Lycopersicon esculentum) plants; deuterium-labelled ABA analogues tracked by GC-MS; New Phytologist 1990
Why This Matters
This demonstrates that 2-trans-abscisate-related compounds are not merely inactive at receptors but also represent metabolic sink products that cannot be converted back to active ABA, reinforcing their suitability as inert tracers or negative controls in metabolic flux studies.
ABA metabolismflacca mutantstomatal closure bioassay
[1] Linforth R.S.T., Taylor I.B., Duckham S.C., Al-Naieb R.J., Bowman W.R., Marples B.A. (1990) The metabolism and biological activity of ABA analogues in normal and flacca mutant tomato plants. New Phytologist 115(3):517-521. doi:10.1111/j.1469-8137.1990.tb00479.x View Source
Validated Applications of 2-trans-Abscisate
Negative Control in PYR/PYL/RCAR–PP2C Phosphatase Assays
When reconstituting ABA receptor complexes in vitro (e.g., PYR1/RCAR11–ABI2 or PYL9/RCAR1–ABI2), 2-trans-abscisate should be included at equimolar concentrations to the test agonist (typically 1–100 µM) to confirm that observed PP2C inhibition is stereospecific. The trans isomer's failure to nucleate receptor–phosphatase interactions [1] and its inability to stimulate downstream kinases such as ACPK1 provide a stringent baseline for discriminating genuine receptor agonism from assay artifacts.
Inactive Probe for ABAR/CHLH Domain Mapping
2-trans,4-trans-abscisate can be used as a non-binding competitor in ABA-affinity chromatography or surface plasmon resonance experiments to validate the specificity of ABA interactions with the C-terminal domain of ABAR/CHLH (residues 631–999) [1]. Because the trans isomer shows no detectable binding, it serves as an ideal negative ligand for defining the stereochemical requirements of the ABAR/CHLH binding pocket, enabling precise structure–function mapping of this non-canonical ABA receptor.
Stereochemical Standard in ABA Analog Screens
For laboratories conducting medium- to high-throughput phenotypic screens for ABA receptor agonists or antagonists, 2-trans-abscisate should be employed as a reference compound representing the 'null activity' baseline. The comprehensive SAR data from the bromegrass freezing tolerance assay demonstrates that trans C-2, C-3 analogs exhibit ≤10% activity versus up to 100% for cis analogs [1], providing a quantitative benchmark against which the activity of novel synthetic ABA analogs can be normalized.
Inert Control in ABA Metabolic Flux Studies
In experiments tracking the metabolic fate of ABA biosynthetic precursors (xanthoxin, ABA aldehyde, ABA alcohol) using stable isotope labeling, 2-trans-abscisate or its alcohol/aldehyde derivatives can serve as non-convertible internal standards. The demonstrated conversion of active ABA precursors to inactive trans-ABA alcohol in flacca tomato mutants [1] confirms that trans-isomer metabolites constitute a terminal, biologically silent pool, making them suitable as recovery standards for quantifying metabolic flux through the ABA biosynthetic pathway without interfering with endogenous signaling.
Application
Selection Property
Validation Focus
PYR/PYL/RCAR–PP2C Phosphatase Assays
Stereochemical control probe
Receptor–phosphatase interaction specificity
ABAR/CHLH Domain Mapping
Non-binding reference ligand
Binding pocket stereochemical requirements
ABA Analog Phenotypic Screens
Null-activity baseline reference
Activity normalization benchmark
ABA Metabolic Flux Studies
Non-convertible internal standard
Metabolic flux quantification without signaling interference
[1] Churchill G.C., Ewan B., Reaney M.J.T., Abrams S.R., Gusta L.V. (1992) Structure-Activity Relationships of Abscisic Acid Analogs Based on the Induction of Freezing Tolerance in Bromegrass (Bromus inermis Leyss) Cell Cultures. Plant Physiol. 100(4):2024-2029. doi:10.1104/pp.100.4.2024 View Source
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